molecular formula C17H10ClN3OS2 B12133515 (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12133515
M. Wt: 371.9 g/mol
InChI Key: FEOHCEVYRLMWNA-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a five-membered thiazolidine ring with a sulfur atom and a ketone group. The structural uniqueness of this derivative arises from the (1H-benzimidazol-2-ylmethylidene) substituent at the 5-position and the 4-chlorophenyl group at the 3-position. The (5E)-configuration indicates the spatial orientation of the benzimidazolylmethylidene group, which may influence molecular geometry and biological activity .

Properties

Molecular Formula

C17H10ClN3OS2

Molecular Weight

371.9 g/mol

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-3-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-2-thione

InChI

InChI=1S/C17H10ClN3OS2/c18-10-5-7-11(8-6-10)21-16(22)14(24-17(21)23)9-15-19-12-3-1-2-4-13(12)20-15/h1-9,22H

InChI Key

FEOHCEVYRLMWNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CC3=C(N(C(=S)S3)C4=CC=C(C=C4)Cl)O)N=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Condensation Reaction: The synthesis typically involves the condensation of with in the presence of a base such as . This reaction forms the intermediate .

    Cyclization: The intermediate undergoes cyclization with under reflux conditions to yield the final product, .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would involve optimizing reaction conditions to ensure high yield and purity, possibly using continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in various organic reactions.

Biology

    Antimicrobial: Exhibits activity against a range of bacterial and fungal pathogens.

    Anticancer: Shows potential in inhibiting the growth of certain cancer cell lines.

Medicine

    Anti-inflammatory: Demonstrates anti-inflammatory effects in preclinical studies, making it a candidate for treating inflammatory diseases.

Industry

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action for the biological activities of (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including:

    Enzymes: Inhibition of key enzymes involved in microbial metabolism or cancer cell proliferation.

    Receptors: Binding to specific receptors that mediate inflammatory responses.

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities modulated by substituents on the core scaffold. Below is a detailed comparison of the target compound with structurally analogous molecules.

Structural Features
Compound Name Substituents at 5-Position Substituents at 3-Position Configuration Key Structural Differences
(5E)-5-(1H-Benzimidazol-2-ylmethylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one 1H-Benzimidazol-2-ylmethylidene 4-Chlorophenyl E Benzimidazole ring enhances π-π stacking and H-bonding
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () 2-Methylbenzylidene Phenyl Z Methyl group increases steric hindrance
(5E)-3-(3-chlorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-thioxo-1,3-thiazolidin-4-one () 2-Methoxybenzylidene 3-Chlorophenyl E Methoxy group improves solubility
3-(4-Chlorobenzyl)-5-(1H-indol-3-yl-methylene)-4-thioxo-thiazolidin-2-one () 1H-Indol-3-yl-methylene 4-Chlorobenzyl - Indole moiety enables diverse binding interactions
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () 2-Hydroxybenzylidene Phenyl Z Hydroxy group facilitates intermolecular H-bonding

Key Observations :

  • The benzimidazole group in the target compound provides a rigid, planar structure conducive to π-π interactions, unlike simpler benzylidene substituents (e.g., 2-methylbenzylidene in ).
  • The (5E)-configuration may lead to distinct molecular packing compared to Z-isomers, as seen in , where Z-isomers form dimers via intermolecular H-bonding.
Physicochemical Properties
  • Crystal Packing: The target compound’s benzimidazole group likely forms intramolecular H-bonds (N–H⋯S/O) and π-π interactions, as observed in and for hydroxy/methoxy-substituted analogs.
  • Thermodynamic Stability: The (5E)-isomer may exhibit higher stability than Z-isomers due to reduced steric clash between the benzimidazole and thiazolidinone rings.

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